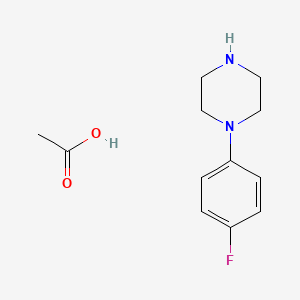
1-(p-Fluorophenyl)piperazinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Fluorophenyl)piperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a p-fluorophenyl group and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Fluorophenyl)piperazinium acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1-(p-fluorophenyl)piperazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(p-Fluorophenyl)piperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The p-fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(p-Fluorophenyl)piperazinium acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(p-Fluorophenyl)piperazinium acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptor sites, particularly serotonin receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Similar structure with a bromine atom instead of a fluorine atom.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains both chlorine and fluorine atoms on the phenyl ring.
Para-Fluorophenylpiperazine: A closely related compound with similar pharmacological properties.
Uniqueness
1-(p-Fluorophenyl)piperazinium acetate is unique due to its specific substitution pattern and the presence of the acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
94135-91-8 |
|---|---|
Molecular Formula |
C12H17FN2O2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
acetic acid;1-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H13FN2.C2H4O2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;1-2(3)4/h1-4,12H,5-8H2;1H3,(H,3,4) |
InChI Key |
WONJAZCBCOIPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


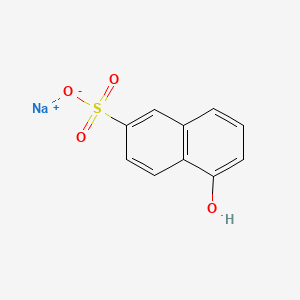
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
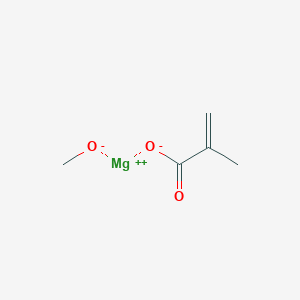
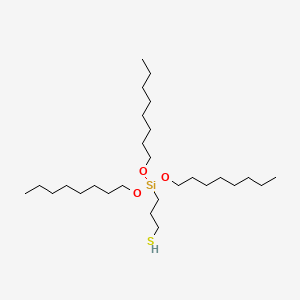
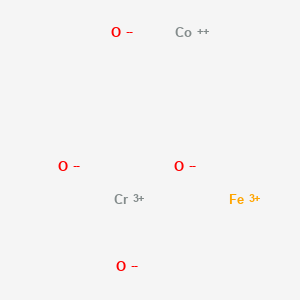
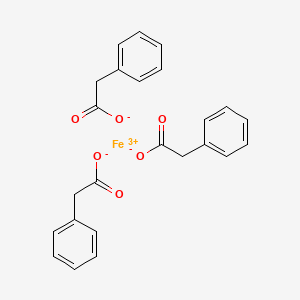
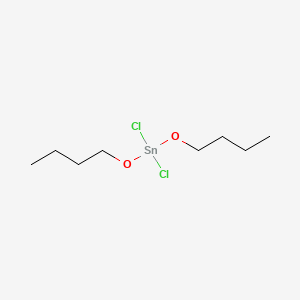
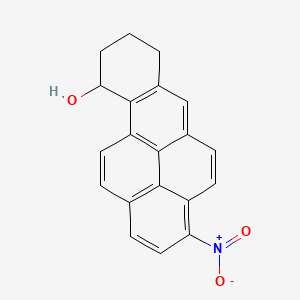

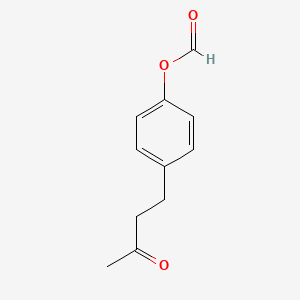
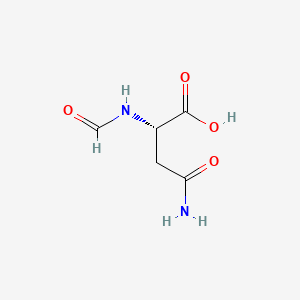
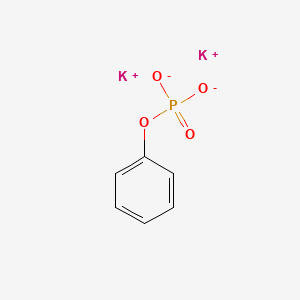

![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
